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molecular formula C9H4Cl2FNO B8712423 5-(2,4-Dichloro-5-fluorophenyl)-isoxazole

5-(2,4-Dichloro-5-fluorophenyl)-isoxazole

Cat. No. B8712423
M. Wt: 232.03 g/mol
InChI Key: FJECNZWCPBGFPM-UHFFFAOYSA-N
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Patent
US04990646

Procedure details

23.2 g (0.1 mole) of 5-(2,4-dichloro-5-fluoro- phenyl)-isoxazole are added in portions to a solution of 2.3 g (0.1 g atom) of sodium in 100 ml of absolute ethanol in the course of about 30 minutes while cooling with ice and stirring. The mixture is then stirred at room temperature for 1 hour, the alcohol is distilled off in vacuo, the residue is dissolved in about 1 liter of warm water, the solution is extracted twice with methylene chloride, the aqueous phase is acidified to pH=4 with 10 per cent strength hydrochloric acid (~38 ml) and the precipitate is filtered off cold with suction and dried in vacuo at 50° C. 21.7 g (93%) of 2,4-dichloro5-fluoro-benzoylacetonitrile of melting point 98°-99° C. are obtained.
Quantity
23.2 g
Type
reactant
Reaction Step One
Quantity
2.3 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[C:6]([Cl:8])[C:5]([F:9])=[CH:4][C:3]=1[C:10]1[O:14][N:13]=[CH:12][CH:11]=1.[Na]>C(O)C>[Cl:1][C:2]1[CH:7]=[C:6]([Cl:8])[C:5]([F:9])=[CH:4][C:3]=1[C:10]([CH2:11][C:12]#[N:13])=[O:14] |^1:14|

Inputs

Step One
Name
Quantity
23.2 g
Type
reactant
Smiles
ClC1=C(C=C(C(=C1)Cl)F)C1=CC=NO1
Name
Quantity
2.3 g
Type
reactant
Smiles
[Na]
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)O

Conditions

Stirring
Type
CUSTOM
Details
stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
while cooling with ice
STIRRING
Type
STIRRING
Details
The mixture is then stirred at room temperature for 1 hour
Duration
1 h
DISTILLATION
Type
DISTILLATION
Details
the alcohol is distilled off in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
the residue is dissolved in about 1 liter of warm water
EXTRACTION
Type
EXTRACTION
Details
the solution is extracted twice with methylene chloride
FILTRATION
Type
FILTRATION
Details
the precipitate is filtered off cold with suction
CUSTOM
Type
CUSTOM
Details
dried in vacuo at 50° C

Outcomes

Product
Name
Type
product
Smiles
ClC1=C(C(=O)CC#N)C=C(C(=C1)Cl)F
Measurements
Type Value Analysis
AMOUNT: MASS 21.7 g
YIELD: PERCENTYIELD 93%
YIELD: CALCULATEDPERCENTYIELD 93.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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